5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Computational Chemistry Physicochemical Property Design

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a fully substituted 1-aryl-5-aminopyrazole-4-carbonitrile derivative. The molecule features a 4-methoxy-2-methylphenyl ring at N1, a primary amino group at C5, and a nitrile substituent at C4 of the pyrazole core.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 1416344-73-4
Cat. No. B1412292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile
CAS1416344-73-4
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C12H12N4O/c1-8-5-10(17-2)3-4-11(8)16-12(14)9(6-13)7-15-16/h3-5,7H,14H2,1-2H3
InChIKeyOQHSVYSJNCDGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile (CAS 1416344-73-4): Core Chemical Identity and Structural Class


5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a fully substituted 1-aryl-5-aminopyrazole-4-carbonitrile derivative. The molecule features a 4-methoxy-2-methylphenyl ring at N1, a primary amino group at C5, and a nitrile substituent at C4 of the pyrazole core. This general scaffold has been described in early patent literature as possessing biological activity, including anti-inflammatory properties [1]. The compound is commercially supplied as a research intermediate with reported purity levels reaching 98% .

Why Generic Pyrazole-4-carbonitrile Analogs Cannot Replace 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile


The substitution pattern on the pyrazole ring—a 4-cyano group, a 5-amino group, and a specifically substituted N1-aryl ring—is not freely interchangeable. The 4-cyano substituent is a strong electron-withdrawing group that directly modulates the hydrogen-bond donor/acceptor capacity of the adjacent 5-amino group and the electronic character of the pyrazole ring, properties that differ fundamentally from the corresponding 4-carboxamide or 4-carboxylate ester analogs [1]. The 2-methyl-4-methoxy substitution on the N1-phenyl ring further differentiates this compound from the unsubstituted or mono-substituted phenyl variants described in the generic patent class [2], and is known to influence both lipophilicity and target-binding conformation in related kinase inhibitor series [3]. Substituting any of these three functional domains alters both the physicochemical profile and potential pharmacophore recognition, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile Against Its Closest Analogs


Electron‑Withdrawing Capacity of the C4 Cyano Group vs. Carboxamide and Ester Analogs

The presence of a C4 nitrile substituent in the target compound creates a distinct electron‑withdrawing environment compared to the 4‑carboxamide analog (CAS 1416348‑24‑7) and the 4‑methyl carboxylate analog (CAS 81581‑05‑7) [1]. The nitrile group is a strong σ‑acceptor with a Hammett σₚ value of 0.66, whereas the carboxamide group exerts a weaker electron‑withdrawing effect (σₚ ≈ 0.36) and the methyl ester group has a σₚ value of 0.45 [2]. This differential electronic pull alters the pKₐ of the neighboring 5‑amino group and the overall dipole moment of the molecule, directly affecting intermolecular interactions such as hydrogen bonding and π‑stacking with biological targets.

Medicinal Chemistry Computational Chemistry Physicochemical Property Design

Hydrogen‑Bond Acceptor Capacity of the Cyano Group vs. Carboxamide and Ester Analogs

The cyano nitrogen acts as a weak hydrogen‑bond acceptor (HBA), whereas the oxygen atoms of the 4‑carboxamide and 4‑methyl ester analogs are much stronger HBAs. Calculated Abraham HBA basicity parameters (β₂ᴴ) for the nitrile group are approximately 0.37, significantly lower than the β₂ᴴ values of the amide carbonyl oxygen (≈ 0.60) or the ester carbonyl oxygen (≈ 0.48) [1]. This difference means that the target compound will engage in weaker, more directional hydrogen bonds with protein backbone NH groups or water molecules, potentially leading to improved membrane permeability and reduced desolvation penalties compared to the more polar carboxamide analog.

Structure‑Based Drug Design Molecular Recognition Physicochemical Property Design

Anti‑inflammatory Activity of the 5‑Amino‑1‑aryl‑4‑pyrazolecarbonitrile Scaffold vs. 4‑Carboxamide Congeners

A series of 5‑amino‑1‑phenyl‑4‑pyrazolecarbonitrile derivatives, structurally analogous to the target compound, was evaluated in a carrageenan‑induced rat paw edema model [1]. The 4‑carbonitrile derivatives exhibited dose‑dependent anti‑inflammatory activity, with typical ED₃₀ values in the range of 20–50 mg/kg p.o., while the corresponding 4‑carboxamide analogs consistently showed 2‑ to 5‑fold lower potency in the same assay [1]. Although the exact ED₃₀ value for the 4‑methoxy‑2‑methylphenyl variant is not published in the open literature, the consistent structure–activity relationship (SAR) within the patent series strongly suggests that the carbonitrile group is a key pharmacophoric element that confers superior activity relative to the carboxamide replacement.

Anti-inflammatory COX Inhibition Edema Model

Structural Precedence of the 5‑Amino‑4‑cyanopyrazole Core in Kinase Inhibitor Patents

The 5‑amino‑4‑cyanopyrazole scaffold is explicitly claimed as a key core in patent KR101334511B1, which describes pyrazole compounds that modulate the activity of CDK, GSK‑3, and Aurora kinases [1]. In this patent series, the 4‑cyano group is critical for forming a hydrogen‑bond interaction with the kinase hinge region, while the N1‑aryl substituent engages the hydrophobic back pocket. Comparative data within the patent show that replacing the 4‑carbonitrile with a 4‑carboxamide or 4‑ester group leads to a >10‑fold loss in kinase inhibitory activity against CDK2 [1]. The 4‑methoxy‑2‑methylphenyl group present in the target compound is a close structural match to the optimized N1‑aryl substituents described in the patent, positioning this compound as a validated starting point for kinase inhibitor programs.

Kinase Inhibition CDK GSK Aurora Kinase

Recommended Research and Industrial Application Scenarios for 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Lead Generation Targeting CDK, GSK‑3, or Aurora Kinases

Based on the quantitative SAR from patent KR101334511B1, where the 4‑carbonitrile group is essential for potent kinase inhibition [1], this compound serves as a validated core scaffold for developing ATP‑competitive inhibitors. Medicinal chemistry teams can exploit the 5‑amino group for rapid analog synthesis while maintaining the critical nitrile hinge‑binding motif.

Anti‑inflammatory Drug Discovery Building on the 5‑Amino‑4‑cyanopyrazole Scaffold

The class‑level SAR disclosed in US3760084A demonstrates a 2‑ to 5‑fold potency advantage for 4‑carbonitrile derivatives over 4‑carboxamide analogs in a carrageenan‑induced edema model [2]. This compound can serve as a starting point for structure‑activity relationship studies aimed at optimizing anti‑inflammatory efficacy and selectivity.

Physicochemical Property Optimization via the 4‑Cyano Functional Group

The weaker hydrogen‑bond acceptor capacity of the nitrile group compared to carboxamide or ester analogs (Abraham β₂ᴴ difference of –0.11 to –0.23) [3] makes this compound a valuable template for probing the effects of polar surface area reduction on membrane permeability and oral bioavailability in pyrazole‑based drug candidates.

Computational Chemistry and QSAR Model Training

The compound's well‑defined electronic parameters (Hammett σₚ = 0.66 for CN) [4] and the availability of reported biological data for closely related 4‑substituted analogs make it a useful data point for constructing quantitative structure–activity relationship (QSAR) models that relate electronic or hydrogen‑bonding descriptors to anti‑inflammatory or kinase inhibitory activity.

Quote Request

Request a Quote for 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.